molecular formula C16H23NO2 B14718119 Ethyl 3-phenyl-3-(piperidin-1-YL)propanoate CAS No. 17824-87-2

Ethyl 3-phenyl-3-(piperidin-1-YL)propanoate

Cat. No.: B14718119
CAS No.: 17824-87-2
M. Wt: 261.36 g/mol
InChI Key: WTRSETHGBYJVQN-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate is a chemical compound with the molecular formula C16H23NO2 It is an ester derivative that contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate typically involves the esterification of 3-phenyl-3-(piperidin-1-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate can be compared with other similar compounds, such as:

This compound is unique due to its specific structure, which combines a phenyl group with a piperidine ring, potentially offering distinct advantages in various applications.

Properties

CAS No.

17824-87-2

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

ethyl 3-phenyl-3-piperidin-1-ylpropanoate

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)13-15(14-9-5-3-6-10-14)17-11-7-4-8-12-17/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3

InChI Key

WTRSETHGBYJVQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2

Origin of Product

United States

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